![molecular formula C18H17Cl2N3O4S2 B2697215 (Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-81-5](/img/structure/B2697215.png)
(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C18H17Cl2N3O4S2 and its molecular weight is 474.37. The purity is usually 95%.
BenchChem offers high-quality (Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity
Benzamides, including the compound , have been studied for their antioxidant potential. Researchers synthesized novel benzamide compounds from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These compounds were then characterized using techniques such as IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis . The in vitro antioxidant activity of these compounds was evaluated through total antioxidant capacity, free radical scavenging, and metal chelating assays. Some of the synthesized benzamides demonstrated more effective antioxidant activity than standard compounds. Notably, one of the benzamide derivatives exhibited effective metal chelation activity.
Antibacterial Properties
In addition to antioxidant activity, these benzamide compounds were tested for in vitro antibacterial activity against both gram-positive and gram-negative bacteria. The results were compared with two control drugs. Such investigations contribute to our understanding of potential applications in combating bacterial infections .
Anticonvulsant Activity
While not directly studied for this specific compound, related benzo[d]thiazol-2(3H)-ones have shown anticonvulsant properties. For instance, certain derivatives exhibited significant anticonvulsant effects with protective indices higher than those of phenobarbital and valproate .
Other Potential Applications
Benzamides, including this compound, have been explored in various fields:
- Drug Discovery : Amide derivatives play a role in drug discovery .
- Industrial Sectors : Amides find applications in industries such as plastics, rubber, paper, and agriculture .
- Biological Molecules : Amides are structural components in natural products, proteins, synthetic intermediates, and commercial drugs .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation .
Result of Action
Benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities .
properties
IUPAC Name |
2,4-dichloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4S2/c1-2-27-8-7-23-15-6-4-12(29(21,25)26)10-16(15)28-18(23)22-17(24)13-5-3-11(19)9-14(13)20/h3-6,9-10H,2,7-8H2,1H3,(H2,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPKKBHJKDOUFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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